
Bis(2-indenyl)methane
Overview
Description
Bis(2-indenyl)methane, also known as BIM, is an organometallic compound composed of two indenyl rings linked by a single carbon-carbon bond. This compound is of great interest to chemists and scientists due to its unique properties and potential applications in a variety of fields.
Scientific Research Applications
Organometallic Chemistry
Bis(2-indenyl)methane and its derivatives are significantly used in organometallic chemistry. For instance, ansa-complexes of titanium, zirconium, and hafnium involving methylene-bis(indenyl) ligand were synthesized, offering insights into the structural and chemical properties of these complexes (Agarkov et al., 2001). Additionally, nitrogen-free [18]porphyrinoids were synthesized using bis(3-indenyl)methane, highlighting its role in creating natural products and organic opto-electronic materials (Swager & Weis, 2013).
Sensor Development
This compound derivatives have been explored as chromogenic-sensing molecules. For example, oxidized bis(indolyl)methane acted as a selective colorimetric sensor for specific ions in various solvents, showing its potential in sensor technology (He et al., 2006).
Material Science
This compound has applications in material science as well. The study of bis(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes highlighted their use as precursors for three-state indicators, demonstrating the compound's utility in developing color-changing materials (Sarma & Baruah, 2004).
Medicinal Chemistry
This compound derivatives, like Bis(N-methylindolyl)methane, have been investigated for their potential biological activities, such as sensing specific metal ions (Kaur, Kaur, & Singh, 2012). This demonstrates the compound's relevance in medicinal chemistry, particularly in developing diagnostic tools.
properties
IUPAC Name |
2-(1H-inden-2-ylmethyl)-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16/c1-2-6-17-11-14(10-16(17)5-1)9-15-12-18-7-3-4-8-19(18)13-15/h1-8,10,12H,9,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDPXNNRCIXHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1CC3=CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

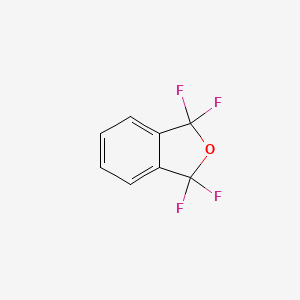
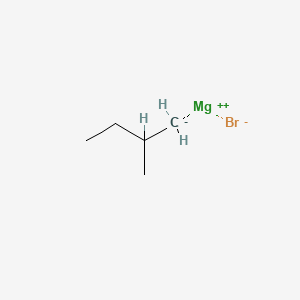
![4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine, 95%](/img/structure/B6315514.png)
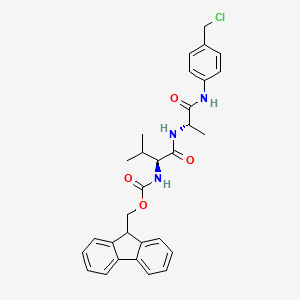
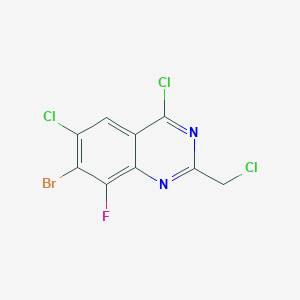
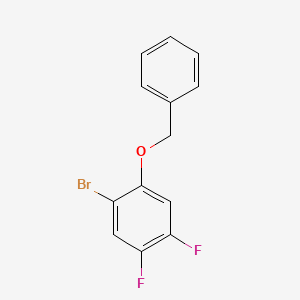
![1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane](/img/structure/B6315540.png)
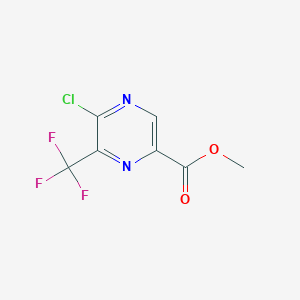
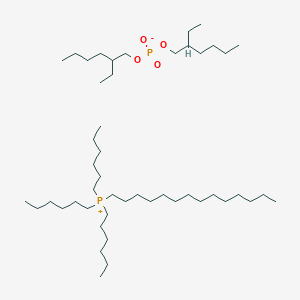

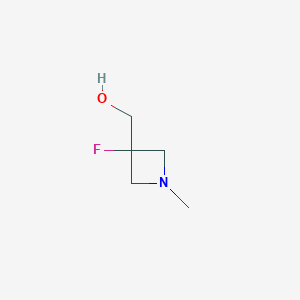
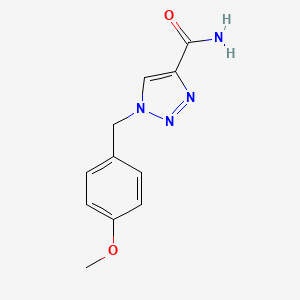
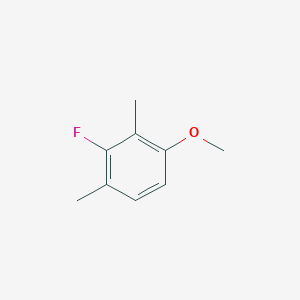
amino}propanoic acid](/img/structure/B6315580.png)